3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE
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Overview
Description
3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the coupling of 2,4-dimethoxyphenyl and 2-methyl-1H-indole-3-yl intermediates under specific reaction conditions . Industrial production methods often employ advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE has a wide range of scientific research applications:
Biology: Its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research has indicated its potential use in developing new therapeutic drugs for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other indole derivatives, 3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE stands out due to its unique structural features and enhanced biological activity . Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indomethacin: An anti-inflammatory drug with a simpler structure.
Tryptophan: An essential amino acid with a basic indole structure.
Properties
IUPAC Name |
3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-22(19)28-16)27(21-14-13-18(30-3)15-24(21)31-4)26-17(2)29-23-12-8-6-10-20(23)26/h5-15,27-29H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWAWRJDQRFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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